molecular formula C25H28ClNO7 B140840 Indomethacin triethylene ester CAS No. 157769-09-0

Indomethacin triethylene ester

Cat. No. B140840
M. Wt: 489.9 g/mol
InChI Key: ZQQUXESLZKCOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indomethacin triethylene ester is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic effects. It is a derivative of indomethacin, which is known for its anti-inflammatory, analgesic, and antipyretic properties. Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol, resulting in a more lipophilic compound than its parent drug.

Mechanism Of Action

The mechanism of action of indomethacin triethylene ester is similar to that of indomethacin. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation, pain, and fever.

Biochemical And Physiological Effects

Indomethacin triethylene ester has been shown to have similar biochemical and physiological effects to indomethacin. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

Indomethacin triethylene ester has several advantages for lab experiments. It is more lipophilic than its parent drug indomethacin, which allows for better penetration into cell membranes and tissues. It also has a longer half-life than indomethacin, which allows for longer-lasting effects. However, it also has some limitations, such as potential toxicity at high doses and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on indomethacin triethylene ester. One area of interest is its potential therapeutic effects in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use as a drug delivery system, as its lipophilic properties may allow for better delivery of other drugs. Additionally, further studies are needed to determine the optimal dosing and monitoring strategies for indomethacin triethylene ester in lab experiments.

Synthesis Methods

Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of a white solid that is purified by recrystallization. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

Indomethacin triethylene ester has been widely used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, similar to its parent drug indomethacin. It has also been shown to have potential therapeutic effects in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

CAS RN

157769-09-0

Product Name

Indomethacin triethylene ester

Molecular Formula

C25H28ClNO7

Molecular Weight

489.9 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C25H28ClNO7/c1-17-21(16-24(29)34-14-13-33-12-11-32-10-9-28)22-15-20(31-2)7-8-23(22)27(17)25(30)18-3-5-19(26)6-4-18/h3-8,15,28H,9-14,16H2,1-2H3

InChI Key

ZQQUXESLZKCOQX-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO

Other CAS RN

157769-09-0

synonyms

indomethacin triethylene ester

Origin of Product

United States

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